molecular formula C20H18N4O5 B2408165 ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 381701-40-2

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2408165
CAS No.: 381701-40-2
M. Wt: 394.387
InChI Key: BYBXOEUMEKHIRP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (hereafter referred to as the target compound) is a pyrroloquinoxaline derivative characterized by a 2-((furan-2-carbonyl)oxy)ethyl substituent at the 1-position of the heterocyclic core. The target compound’s unique substituent combines a furan ring (electron-rich heterocycle) with an ethyleneoxy ester linker, which may enhance solubility and enable interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

IUPAC Name

ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-2-27-20(26)15-16-18(23-13-7-4-3-6-12(13)22-16)24(17(15)21)9-11-29-19(25)14-8-5-10-28-14/h3-8,10H,2,9,11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXOEUMEKHIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a furan derivative with an amino acid ester, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Diversity at the 1-Position

The pyrroloquinoxaline scaffold allows modular substitution, with the 1-position being a critical site for structural variation. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyrroloquinoxaline Derivatives

Compound Name (Substituent at 1-Position) Substituent Type Molecular Formula* Key Features Evidence ID
Target Compound (2-((furan-2-carbonyl)oxy)ethyl) Heterocyclic ester C₂₁H₁₉N₄O₅ Furan ring for π interactions; ester linker for solubility
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Linear alkyl (hexyl) C₂₁H₂₅N₄O₂ High lipophilicity; potential membrane permeability
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Aromatic (phenyl with ester) C₂₃H₂₀N₄O₄ Aromatic π-π interactions; steric hindrance from substituent
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Polycyclic aromatic (naphthyl) C₂₃H₁₈N₄O₂ Enhanced binding affinity but reduced solubility due to bulk
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)pyrrolo[5,4-b]quinoxaline-3-carboxylate Electron-withdrawing (CF₃) C₂₀H₁₅F₃N₄O₂ Metabolic stability; electronegative substituent
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Substituted aromatic (dimethyl) C₂₂H₂₂N₄O₂ Increased hydrophobicity; potential for improved membrane penetration

*Molecular formulas estimated based on substituent contributions to the core structure (C₁₅H₁₃N₄O₂ for ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate).

Key Structural and Functional Differences

Heterocyclic vs. Aliphatic Substituents The target compound’s furan-2-carbonyloxyethyl group introduces a heterocyclic ester, contrasting with purely aliphatic (e.g., hexyl) or aromatic (e.g., naphthyl) substituents.

Electronic Effects

  • The trifluoromethyl (CF₃) group in ’s compound is strongly electron-withdrawing, which could stabilize the molecule against oxidative metabolism. In contrast, the target compound’s furan ring is electron-rich, possibly enhancing interactions with electrophilic regions of biological targets.

Solubility and Lipophilicity Aliphatic chains (e.g., hexyl) increase logP, favoring lipid bilayer penetration but risking poor aqueous solubility.

Steric Considerations

  • Bulky substituents like naphthyl or 4-(ethoxycarbonyl)phenyl may hinder binding in constrained active sites. The target compound’s substituent, while moderately sized, offers conformational flexibility due to the ethyleneoxy spacer.

Biological Activity

Ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrroloquinoxaline backbone, which is known for its diverse biological activities. The furan moiety contributes to its reactivity and potential interactions with biological targets. The synthesis typically involves multi-step reactions starting from furan-2-carboxaldehyde derivatives and pyrroloquinoxaline precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • IC50 Values : In a study assessing its efficacy, the IC50 value was found to be in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it possesses activity against both bacterial and fungal strains:

  • Bacterial Strains : Inhibition zones were observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : The compound demonstrated antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and cyclooxygenases (COX).
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A recent investigation focused on its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in viability, with significant morphological changes consistent with apoptosis .
  • Antimicrobial Efficacy Assessment : A study compared the antimicrobial effects of this compound with standard antibiotics. It was found that at certain concentrations, it was more effective than conventional treatments against resistant strains of bacteria .

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